N'-hydroxy-4-methoxynaphthalene-1-carboximidamide
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Overview
Description
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is a synthetic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and carboxamidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide typically involves the reaction of 4-methoxy-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then treated with a suitable amidine reagent, such as guanidine, under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the nitro group results in an amine .
Scientific Research Applications
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthonitrile: Similar in structure but lacks the hydroxy and carboxamidine groups.
8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde: Contains a hydroxy and methoxy group but differs in the position and presence of the carboxamidine group.
Uniqueness
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is unique due to the presence of both hydroxy and carboxamidine groups on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
690632-32-7 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14) |
InChI Key |
BQSTXUNHHBLHEM-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C(=N\O)/N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=NO)N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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